molecular formula C13H21ClN2O2 B554899 N-Z-1,5-pentanediamine hydrochloride CAS No. 18807-74-4

N-Z-1,5-pentanediamine hydrochloride

Cat. No.: B554899
CAS No.: 18807-74-4
M. Wt: 272.77 g/mol
InChI Key: VYIRBXGDTOPWSY-UHFFFAOYSA-N
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Description

N-Z-1,5-pentanediamine hydrochloride is a chemical compound with the molecular formula C13H21ClN2O2This compound is primarily used in biochemical research and has applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Mode of Action

It is known that the compound can be used as a cross-linking reagent . Cross-linking reagents can create covalent bonds between different molecules, altering their structure and function. This could potentially lead to changes in the targets it interacts with .

Biochemical Pathways

It is known that the compound can be used in the synthesis of polyamines , which are involved in various biochemical pathways, including cell growth and differentiation, gene expression, and signal transduction .

Result of Action

Given its potential use as a cross-linking reagent , it may induce structural and functional changes in its target molecules, potentially affecting cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Z-1,5-pentanediamine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 1,5-pentanediamine with benzyl chloroformate to form Benzyl N-(5-aminopentyl)carbamate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-Z-1,5-pentanediamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Z-1,5-pentanediamine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,5-Pentanediamine: A related compound with similar chemical properties but without the benzyl carbamate group.

Uniqueness

N-Z-1,5-pentanediamine hydrochloride is unique due to the presence of the benzyl carbamate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where other similar compounds may not be suitable .

Biological Activity

N-Z-1,5-pentanediamine hydrochloride, also known as Benzyl N-(5-aminopentyl)carbamate hydrochloride, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₆H₁₄ClN₃O
  • CAS Number : 18807-74-4
  • Molecular Weight : 188.66 g/mol

This compound functions primarily as a polyamine analogue. Polyamines are organic compounds that play critical roles in cellular functions such as cell growth, differentiation, and apoptosis. The compound's structure allows it to interact with various biological pathways:

  • Cell Proliferation : It has been shown to influence cellular proliferation by modulating the activity of polyamine metabolic enzymes.
  • Neurotransmitter Regulation : The compound may interact with neurotransmitter systems, particularly in the central nervous system, affecting mood and cognitive functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound:

  • In vitro Studies : The compound demonstrated significant antibacterial activity against several strains of bacteria including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
Bacterial StrainMIC (µg/mL)
Escherichia coli64
Staphylococcus aureus32
Pseudomonas aeruginosa128

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : The compound induced apoptosis in a dose-dependent manner with IC50 values ranging from 15 to 30 µM.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A study published in a peer-reviewed journal investigated the anticancer potential of this compound. The researchers found that the compound inhibited cell growth and induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of reactive oxygen species (ROS) in treated cells, suggesting oxidative stress as a mechanism of action.
  • Neuroprotective Effects :
    Another research effort explored the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated that administration of the compound improved cognitive function and reduced neuronal loss in models of Alzheimer's disease.
  • Toxicological Assessment :
    Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses. Acute toxicity studies revealed an LD50 greater than 2000 mg/kg in rodent models, suggesting low toxicity under normal conditions.

Properties

IUPAC Name

benzyl N-(5-aminopentyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12;/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIRBXGDTOPWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50526422
Record name Benzyl (5-aminopentyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50526422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18807-74-4
Record name Benzyl (5-aminopentyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50526422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Carbobenzoxy-1,5-diaminopentane Hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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